molecular formula C18H11ClFNO3S B12769254 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione CAS No. 151956-07-9

5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione

Cat. No.: B12769254
CAS No.: 151956-07-9
M. Wt: 375.8 g/mol
InChI Key: QQDKZRPJUKDGJN-CXUHLZMHSA-N
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Description

5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-fluorophenacyl)thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, thiazolidinedione derivatives are known for their potential as anti-inflammatory and anti-cancer agents. This compound may exhibit similar properties, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, compounds of this class are investigated for their potential therapeutic effects. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors, modulating gene expression and affecting various cellular pathways. The compound may also inhibit specific enzymes or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an anti-diabetic drug.

    Pioglitazone: Another thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-(4-Chlorobenzylidene)-3-(4-fluorophenacyl)thiazolidine-2,4-dione is unique due to the presence of both chlorobenzylidene and fluorophenacyl groups. These functional groups may impart distinct chemical and biological properties, differentiating it from other thiazolidinediones.

Properties

CAS No.

151956-07-9

Molecular Formula

C18H11ClFNO3S

Molecular Weight

375.8 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H11ClFNO3S/c19-13-5-1-11(2-6-13)9-16-17(23)21(18(24)25-16)10-15(22)12-3-7-14(20)8-4-12/h1-9H,10H2/b16-9+

InChI Key

QQDKZRPJUKDGJN-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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